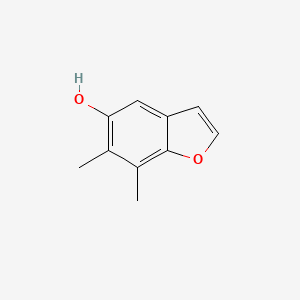

6,7-Dimethyl-1-benzofuran-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

60026-12-2 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6,7-dimethyl-1-benzofuran-5-ol |

InChI |

InChI=1S/C10H10O2/c1-6-7(2)10-8(3-4-12-10)5-9(6)11/h3-5,11H,1-2H3 |

InChI Key |

GSABGOSFHWWIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=COC2=C1C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6,7 Dimethyl 1 Benzofuran 5 Ol and Benzofuran 5 Ols

Nucleophilic and Electrophilic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is inherently electron-rich, which predisposes it to electrophilic substitution reactions. The presence of the hydroxyl group at the 5-position and the methyl groups at the 6- and 7-positions in 6,7-Dimethyl-1-benzofuran-5-ol further activate the benzene (B151609) portion of the molecule towards electrophiles.

Electrophilic Aromatic Substitution:

Electrophilic attack on the benzofuran core can occur on either the furan (B31954) ring or the benzene ring. The regioselectivity of these reactions is influenced by the existing substituents. For benzofuran itself, electrophilic substitution typically occurs at the 2- or 3-position of the furan ring. However, in benzofuran-5-ols, the powerful activating effect of the hydroxyl group directs electrophiles primarily to the benzene ring, specifically to the positions ortho and para to the hydroxyl group. In the case of this compound, the available position for electrophilic attack on the benzene ring is the 4-position.

Common electrophilic substitution reactions applicable to benzofuran-5-ols include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

| Reaction | Typical Reagents | Expected Position of Substitution on this compound |

|---|---|---|

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | Position 4 |

| Nitration | HNO₃/H₂SO₄ | Position 4 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Position 4 |

Nucleophilic Substitution:

Nucleophilic substitution reactions on the unsubstituted benzofuran ring are generally difficult due to its electron-rich nature. However, the presence of suitable leaving groups or activation by electron-withdrawing groups can facilitate such reactions. For benzofuran-5-ol (B79771) derivatives, nucleophilic substitution is more likely to occur if the hydroxyl group is converted into a better leaving group (e.g., a tosylate) or if a halogen is introduced onto the ring via electrophilic substitution. Palladium-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution on an activated substrate, are also widely used for the functionalization of halo-benzofurans researchgate.net.

Oxidation and Reduction Chemistry of Benzofuran-5-ols

The phenolic hydroxyl group and the furan ring in benzofuran-5-ols are susceptible to both oxidation and reduction.

Oxidation:

The phenolic hydroxyl group of benzofuran-5-ols can be oxidized to a quinone-like structure. The ease of this oxidation depends on the substituents present on the ring. The furan ring itself can also undergo oxidative cleavage. Biomimetic oxidation of benzofurans using systems that mimic cytochrome P450 enzymes, such as manganese porphyrins with hydrogen peroxide, can lead to the formation of epoxides on the furan ring double bond. These epoxides are reactive intermediates that can undergo further transformations mdpi.com. For some substituted benzofurans, oxidation can result in the formation of salicylaldehydes through decarboxylation of the intermediate epoxide mdpi.com.

Reduction:

The furan ring of benzofurans can be reduced to the corresponding 2,3-dihydrobenzofuran. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Selective reduction of the furan ring while preserving the benzene ring and its substituents is a common strategy. In some cases, more vigorous reduction conditions can lead to the saturation of the benzene ring as well. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones containing a halogen at the 5-position have been reduced to the corresponding ethanols using lithium aluminum hydride researchgate.net. Furthermore, selective catalytic reduction of a nitro group on the benzofuran ring to an amino group has been achieved using Pd/C at room temperature researchgate.net.

| Transformation | Reaction Type | Typical Reagents/Conditions | Expected Product Type |

|---|---|---|---|

| Oxidation of phenolic OH | Oxidation | Mild oxidizing agents | Quinone-type compounds |

| Oxidation of furan ring | Oxidation | Mn(III) porphyrins/H₂O₂ | Epoxides, salicylaldehydes |

| Reduction of furan ring | Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) | 2,3-Dihydrobenzofurans |

| Reduction of a nitro group | Reduction | Pd/C, H₂ | Amino-benzofurans |

Intramolecular Cyclization and Rearrangement Processes of Benzofuran Derivatives

Intramolecular cyclization is a powerful strategy for the synthesis of the benzofuran core and for the construction of more complex fused heterocyclic systems. Many synthetic routes to benzofurans rely on the intramolecular cyclization of appropriately substituted phenols researchgate.netnih.gov. For example, the palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols is a known method for producing 2-benzyl benzofurans organic-chemistry.org.

Rearrangement reactions can also play a significant role in the chemistry of benzofuran derivatives. An interesting example is the unusual rearrangement of a benzopyran group to a benzofuran group, which has been observed during the synthesis of coumarin (B35378) derivatives nih.govnih.gov. This type of rearrangement can offer novel synthetic pathways to biologically active benzofuran derivatives nih.govnih.gov.

Derivatization Strategies for Targeted Structural Modification

The benzofuran-5-ol scaffold can be readily derivatized to modify its physicochemical and biological properties. Common derivatization strategies include:

O-alkylation and O-acylation: The phenolic hydroxyl group is a convenient handle for introducing a wide variety of substituents. Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides can be used to prepare ethers and esters, respectively. These modifications can influence the solubility, lipophilicity, and metabolic stability of the molecule.

Functionalization of the furan ring: As mentioned, the 2- and 3-positions of the furan ring can be functionalized, for example, through metal-catalyzed cross-coupling reactions of the corresponding halo-derivatives.

Modification of existing substituents: Substituents on the benzene ring can be chemically transformed. For instance, a nitro group can be reduced to an amine, which can then be further functionalized.

These derivatization strategies are crucial for the development of benzofuran-5-ol derivatives with specific biological activities, such as antifungal or anticancer properties researchgate.netnih.gov. The synthesis of a series of benzofuran-5-ol derivatives has been shown to yield compounds with promising antifungal activity researchgate.net.

The search yielded spectroscopic information for a variety of other benzofuran derivatives. This includes predicted NMR spectra for some related compounds and experimental data for isomers or analogues with different substitution patterns. However, to maintain scientific accuracy and strictly adhere to the user's request for information solely on "this compound," this tangential data cannot be used to construct the specified article.

Further research, potentially through synthesis and characterization of "this compound" in a laboratory setting, would be required to generate the specific experimental data necessary to fulfill the detailed outline provided.

Advanced Spectroscopic and Structural Characterization of 6,7 Dimethyl 1 Benzofuran 5 Ol

Electronic Spectroscopy and Chiroptical Methods

The electronic and chiroptical properties of 6,7-Dimethyl-1-benzofuran-5-ol provide insight into its electronic structure and stereochemistry. While specific experimental data for this compound is not widely available in published literature, the principles of electronic spectroscopy and chiroptical methods, along with data from analogous benzofuran (B130515) structures, allow for a detailed characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The benzofuran core of this compound acts as the primary chromophore, responsible for absorbing light in the UV region. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy molecular orbitals (π* antibonding orbitals).

The spectrum of a benzofuran derivative is typically characterized by multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. For this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are expected to act as auxochromes, modifying the absorption profile of the parent benzofuran chromophore. The hydroxyl group, in particular, is an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on other substituted benzofurans have shown that such substitutions can significantly influence the energy of the electronic transitions. For instance, UV-Vis spectra of various benzofuran derivatives often exhibit absorption maxima in the range of 250-350 nm. researchgate.netresearchgate.net

The expected UV-Vis spectral data for this compound, based on typical values for substituted benzofurans, are summarized below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This data is illustrative, based on analogous compounds, as specific experimental values for this compound are not available in the cited literature.)

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |

| Hexane | ~285 | ~5,500 | ~310 | ~3,000 | π → π |

| Ethanol | ~290 | ~6,000 | ~315 | ~3,200 | π → π |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. However, the compound this compound is an achiral molecule. It lacks any stereocenters or elements of planar or axial chirality. Consequently, a solution of pure this compound will not produce a CD spectrum and is therefore "CD silent."

CD spectroscopy can still be a valuable tool in the study of this compound under specific circumstances, such as in the form of an "induced CD" spectrum. An induced CD spectrum can be generated if the achiral molecule forms a non-covalent complex with a chiral host molecule, such as a protein or a cyclodextrin. nih.gov In such a scenario, the electronic transitions of the benzofuran chromophore become perturbed by the chiral environment, leading to a measurable CD signal. This approach can be used to study drug-protein binding interactions, providing information on the conformation of the small molecule when bound to a biological macromolecule. nih.gov

For chiral derivatives of benzofurans, such as those found in 2,3-dihydro-1-benzofuran systems, CD spectroscopy is instrumental in determining the absolute configuration by relating the sign of the Cotton effect to the helicity of the heterocyclic ring. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, XRD analysis would provide invaluable structural data. The analysis would confirm the planarity of the benzofuran ring system. Key structural parameters that would be determined include:

The precise bond lengths of the C-C and C-O bonds within the fused ring system.

The bond angles, defining the geometry of the furan (B31954) and benzene (B151609) rings.

The conformation of the hydroxyl group and its orientation relative to the ring.

The intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, which would likely dominate the crystal packing.

Data from XRD studies on other benzofuran derivatives have been used to confirm molecular configurations and analyze substituent effects on the crystal structure. researchgate.net A hypothetical set of crystallographic data for this compound is presented in the table below to illustrate the type of information obtained from an XRD experiment.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is for illustrative purposes only, as a crystal structure for this compound is not available in the cited literature.)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~15.1 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~770 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.40 |

Computational and Theoretical Investigations of 6,7 Dimethyl 1 Benzofuran 5 Ol and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. For benzofuran (B130515) derivatives, DFT studies have been employed to determine key properties such as optimized molecular geometry, electronic properties, and reactivity descriptors. rsc.orgaip.org

In the case of 6,7-Dimethyl-1-benzofuran-5-ol, DFT calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). rsc.org Such calculations can elucidate the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. The phenolic hydroxyl group at position 5 would be expected to be a region of high electron density, making it a likely site for electrophilic attack or hydrogen bonding. The methyl groups at positions 6 and 7, being electron-donating, would also influence the electron density distribution on the benzene (B151609) ring.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, while the LUMO distribution can vary depending on the substituents. rsc.org This analysis helps in predicting the sites most susceptible to nucleophilic and electrophilic attack.

The following table summarizes key electronic properties that can be determined for this compound and its analogs using DFT calculations.

| Property | Significance | Expected Trend for this compound |

| HOMO Energy | Indicates the ability to donate an electron. Higher energy suggests greater reactivity towards electrophiles. | The electron-donating methyl and hydroxyl groups are expected to raise the HOMO energy, increasing its reactivity. |

| LUMO Energy | Indicates the ability to accept an electron. Lower energy suggests greater reactivity towards nucleophiles. | The aromatic system influences the LUMO energy, but the electron-donating groups may slightly increase it. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap indicates higher reactivity. | The presence of activating groups may lead to a relatively smaller energy gap compared to unsubstituted benzofuran. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is expected around the oxygen atoms of the hydroxyl and furan (B31954) groups, indicating sites for electrophilic attack. |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. jazindia.comafricanjournalofbiomedicalresearch.com These methods are instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Molecular docking software then explores various possible orientations and conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. nih.gov

For benzofuran derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov In a hypothetical docking study of this compound, the phenolic hydroxyl group would be a key feature for forming hydrogen bonds with amino acid residues in the active site of a target protein. The planar benzofuran ring system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The dimethyl substitution pattern would influence the steric fit and hydrophobic interactions within the binding pocket.

A typical output from a molecular docking study is a binding energy score, which provides a qualitative estimation of the binding affinity. Lower binding energy values generally indicate a more stable protein-ligand complex. jazindia.com

| Interaction Type | Potential Interacting Residues in a Protein | Significance for this compound |

| Hydrogen Bonding | Aspartate, Glutamate (B1630785), Serine, Threonine, Histidine | The hydroxyl group at position 5 is a prime candidate for forming crucial hydrogen bonds, anchoring the molecule in the binding site. |

| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | The methyl groups and the benzene ring contribute to hydrophobic interactions, enhancing binding affinity. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic benzofuran core can stack with the aromatic rings of amino acid residues, providing additional stability. |

| Van der Waals Forces | All residues in close proximity | These general attractive forces contribute to the overall stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzofuran-5-ols

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

For a series of benzofuran-5-ol (B79771) analogs, a QSAR model could be developed to predict their activity against a specific biological target. This process involves several steps:

Data Set Selection: A series of benzofuran-5-ol derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

QSAR studies on benzofuran derivatives have successfully identified key structural features that influence their biological activities. nih.goveurjchem.com For benzofuran-5-ols, a QSAR model might reveal that the presence and position of substituents on the benzofuran ring, as well as their electronic and steric properties, are critical for activity. For instance, the model could quantify the impact of the methyl groups in this compound on its activity compared to other substitution patterns.

| Descriptor Class | Example Descriptors | Potential Influence on the Activity of Benzofuran-5-ols |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The electron-donating nature of the hydroxyl and methyl groups can significantly impact interactions with the target. |

| Steric | Molecular weight, Molar refractivity, Volume | The size and shape of substituents can affect the fit within a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The overall lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets of a target. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule. |

In Silico Studies of Molecular Interactions and Binding Affinity

In silico studies encompass a broad range of computational methods used to simulate molecular interactions and predict binding affinities. columbia.edu These methods go beyond simple docking to provide a more dynamic and quantitative understanding of how a ligand like this compound interacts with its biological target.

Molecular Dynamics (MD) simulations are a key component of these studies. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the protein-ligand complex. This can reveal important information about the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. nih.gov

Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to provide more accurate predictions of binding affinity than docking scores alone. These methods calculate the free energy change upon binding, which is directly related to the binding constant.

For this compound, in silico studies could be used to:

Confirm the stability of its binding mode within a target's active site over time.

Identify key amino acid residues that are crucial for binding.

Predict how modifications to the structure of this compound might affect its binding affinity.

| Computational Method | Information Provided | Application to this compound |

| Molecular Docking | Predicts the preferred binding orientation and provides a score for binding affinity. africanjournalofbiomedicalresearch.com | Initial screening to identify potential biological targets and predict the binding pose. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the protein-ligand complex, assessing the stability of the interaction. nih.gov | To validate the docking pose and understand the flexibility of the ligand and protein upon binding. |

| MM/PBSA | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | To obtain a more quantitative prediction of the binding affinity of this compound to its target. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of a series of related ligands. | To predict the effect of modifications to the this compound scaffold on binding affinity. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For the synthesis of this compound, computational methods can be used to explore potential reaction pathways and identify the most energetically favorable route.

Various synthetic routes to benzofurans have been developed, often involving transition metal catalysis or intramolecular cyclization reactions. nih.govnih.gov Computational studies can model these reactions to:

Calculate the activation energies for different steps in a proposed mechanism, helping to identify the rate-determining step.

Determine the geometries of transition states , providing a detailed picture of the bond-making and bond-breaking processes.

Evaluate the stability of intermediates , confirming their viability in the reaction pathway.

Assess the influence of catalysts and reaction conditions on the reaction mechanism and outcome.

For example, a common route to benzofurans is the intramolecular cyclization of a suitably substituted phenol (B47542). acs.org In the case of this compound, a plausible precursor could be a 2,3-dimethylhydroquinone (B130011) derivative with an appropriate side chain at the 1-position. DFT calculations could be used to model the cyclization step, identifying the transition state and calculating the energy barrier for this process. This would provide a deeper understanding of the reaction and could help in optimizing the reaction conditions for improved yield and selectivity.

| Computational Approach | Application in Mechanism Elucidation | Relevance to this compound Synthesis |

| Transition State Searching | Locating the highest energy point along the reaction coordinate. | Identifying the structure and energy of the transition state for the key cyclization step. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Tracing the reaction path from the transition state to the reactants and products. | Confirming that the identified transition state correctly connects the starting material and the benzofuran product. |

| Thermodynamic Calculations | Determining the relative energies of reactants, intermediates, transition states, and products. | Assessing the overall feasibility of a proposed synthetic route and identifying the most favorable pathway. |

| Catalyst Modeling | Investigating the role of a catalyst in lowering the activation energy of a reaction. | If a catalyzed synthesis is employed, modeling the interaction of the catalyst with the substrate to understand its mode of action. |

Biological Activities of Benzofuran 5 Ols: Research Methodologies and Structure Activity Correlations

Antifungal Activity of Benzofuran-5-ol (B79771) Derivatives

Benzofuran (B130515) derivatives have been extensively investigated for their therapeutic potential, including their effectiveness against various fungal pathogens. researchgate.netresearchgate.net Specifically, compounds featuring a 5-hydroxyl group on the benzofuran ring have demonstrated significant antifungal properties. researchgate.net

In Vitro Antifungal Screening Methodologies against Specific Fungal Species (e.g., Candida, Aspergillus, Cryptococcus neoformans)

The evaluation of the antifungal potential of benzofuran-5-ol derivatives is primarily conducted through in vitro susceptibility testing. These standardized methods are essential for determining a compound's intrinsic activity against clinically relevant fungal species like Candida, Aspergillus, and Cryptococcus neoformans. nih.gov

A principal technique is the broth microdilution method , which is considered a reference method for antifungal susceptibility testing. researchgate.netnih.gov This method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves preparing serial dilutions of the test compound in a liquid growth medium in a microplate. nih.gov Each well is then inoculated with a standardized suspension of the fungal species. After an incubation period, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., 80% reduction) compared to a drug-free control. nih.gov This quantitative approach allows for the direct comparison of the potency of different derivatives.

Another common primary screening tool is the agar (B569324) well diffusion method . In this technique, a fungal culture is evenly spread on an agar plate. Wells are then created in the agar and filled with a solution of the test compound. nih.gov The compound diffuses into the agar, and if it possesses antifungal activity, it creates a clear zone of growth inhibition around the well. The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's efficacy. nih.gov

For evaluating interactions between different compounds, such as a benzofuran derivative and a known antifungal drug, the checkerboard method is frequently employed. mdpi.com This technique uses a microplate format to test various concentration combinations of two drugs simultaneously to determine if their interaction is synergistic, additive, indifferent, or antagonistic. mdpi.com

Structure-Activity Relationships (SAR) for Antifungal Efficacy

Understanding the relationship between the chemical structure of benzofuran-5-ol derivatives and their antifungal activity is crucial for designing more potent and selective agents. nih.gov Research has identified several key structural features that influence their efficacy.

Role of Hydroxyl Substituents in Benzofuran-5-ols

The position of the hydroxyl (-OH) group on the benzofuran ring is a critical determinant of antifungal activity. Studies have consistently shown that benzofurans substituted with a hydroxyl group at the C-5 position exhibit notable antifungal properties. rsc.orgresearchgate.net The presence of this 5-OH group is considered a key pharmacophore for the antifungal action of this class of compounds. It is hypothesized that benzofuran-5-ols may be metabolized within fungal cells to form benzoquinone-like derivatives, which are known to possess potent antifungal activity. researchgate.net The location of the hydroxyl group can also influence the molecule's polarity; for instance, a hydroxyl group at the C-6 position has been suggested to enhance antifungal activity by decreasing polarity, which may facilitate the compound's ability to penetrate the fungal cell membrane. mdpi.com

Influence of Other Side Chain Substituents on Antifungal Potency

Besides the core hydroxyl and methyl groups, the addition of other substituents to the benzofuran scaffold significantly impacts antifungal potency.

Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry. In benzofuran-triazole hybrids, derivatives with a di-fluorine-substituted phenyl ring attached to the benzofuran core were more effective than those with a single fluorine substitution. nih.gov Furthermore, halogenated derivatives of 3-benzofurancarboxylic acids have also been reported to exhibit activity against Candida species. researchgate.net

Aromatic and Heterocyclic Rings: Attaching other ring systems to the benzofuran scaffold can lead to potent antifungal agents. For example, benzofuran-triazole hybrids have shown promising activity. nih.gov The position of substituents on these attached rings also plays a role; for instance, ortho-substituted derivatives of a phenyl ring linked to the triazole moiety were found to be more potent than their para-isomers. nih.gov

The following table summarizes the antifungal activity of selected benzofuran derivatives, illustrating the structure-activity relationships discussed.

| Compound Class | Fungal Species | MIC (μg/mL) | Key Structural Feature |

| Benzofuran-5-ol Derivatives | Candida albicans | 1.6 | 5-OH group |

| Benzofuran-5-ol Derivatives | Cryptococcus neoformans | 1.6 | 5-OH group |

| Benzofuran-triazole hybrid (di-fluoro substituted) | Trichophyton rubrum | 32-64 | Di-fluoro substitution on side chain |

| Aryl (benzofuran-2-yl) ketoxime | Candida albicans | 0.625-2.5 | Ketoxime side chain |

Data synthesized from research findings. nih.govresearchgate.netnih.gov

Broader Biological Activities of Benzofuran Derivatives in Academic Research

The benzofuran nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a vast spectrum of biological activities beyond antifungal effects. rsc.org Academic research has extensively explored these properties, establishing benzofuran derivatives as important lead molecules in drug discovery. nih.govresearchgate.net

These compounds have demonstrated significant potential as:

Antimicrobial Agents: In addition to antifungal properties, many benzofuran derivatives show potent antibacterial activity, including against Mycobacterium tuberculosis. nih.gov

Anticancer Agents: Numerous studies have highlighted the anticancer activity of benzofurans, which can induce cytotoxicity in various cancer cell lines. rsc.orgnih.gov

Anti-inflammatory Agents: Certain derivatives have been shown to possess anti-inflammatory properties. researchgate.netmdpi.com

Antioxidant Agents: The ability to scavenge free radicals has been identified in several benzofuran compounds. rsc.org

Antiviral Agents: Research has indicated that some benzofurans, including those with anti-HIV activity, could be developed as antiviral therapies. researchgate.net

Enzyme Inhibitors: Benzofuran derivatives have been designed as inhibitors for various enzymes, such as N-myristoyltransferase, which is a target for antifungal drugs. lookchem.com

Other Activities: A wide range of other pharmacological effects have been reported, including analgesic, anticonvulsant, antihyperglycemic, and antiparasitic activities. nih.govresearchgate.net

This broad range of bioactivity underscores the importance of the benzofuran scaffold in medicinal chemistry and provides a strong rationale for the continued exploration and development of new derivatives for various therapeutic applications. nih.gov

Antimicrobial Properties (Antibacterial)

Scientific literature available through comprehensive searches does not currently contain specific studies evaluating the antimicrobial or antibacterial properties of 6,7-Dimethyl-1-benzofuran-5-ol. While the benzofuran scaffold is a subject of interest in the development of antimicrobial agents, research has not yet been published detailing the specific activity of this dimethylated analogue against bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or structure-activity relationships in this context can be provided.

Antitumor and Anticancer Research

There is currently no published research specifically investigating the antitumor or anticancer activities of this compound. Studies on other benzofuran derivatives have shown potential, but specific cytotoxic effects, IC50 values against cancer cell lines, and mechanistic studies for this compound are not available in the current scientific literature.

Antioxidant Mechanisms and Evaluation

An evaluation of the antioxidant mechanisms and potency of this compound has not been reported in the available scientific research. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or other methods to determine antioxidant capacity, have not been specifically applied to this compound in published studies. Consequently, there is no data on its efficacy as an antioxidant agent.

Anti-Inflammatory Response Studies

Specific studies on the anti-inflammatory response of this compound are absent from the current scientific literature. Research into its potential to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzymes, or pro-inflammatory cytokines, has not been documented.

Enzyme Inhibition and Receptor Modulation Studies

Investigations into the specific enzyme inhibition or receptor modulation activities of this compound are not present in the available research literature. This includes studies related to its potential effects on Protein Tyrosine Phosphatase 1B (PTP-1B) and the P2X7 receptor.

Protein Tyrosine Phosphatase (PTP-1B) Inhibition

There are no specific studies that have assessed the inhibitory activity of this compound against the PTP-1B enzyme. Therefore, data regarding its potential as a PTP-1B inhibitor, including IC50 values or binding mechanisms, is not available.

P2X7 Receptor Antagonism

The potential for this compound to act as an antagonist for the P2X7 receptor has not been investigated in any published scientific studies. As such, there is no information on its activity or potency in this area.

KAT6A/B Inhibition Research

Lysine acetyltransferases KAT6A and KAT6B are critical epigenetic regulators that play a role in chromatin modification. Their amplification and overexpression are frequently observed in various cancers, including up to 15% of breast cancer cases, making them attractive therapeutic targets. acs.org The inhibition of KAT6A/B is a promising strategy for cancer therapy, particularly for estrogen-receptor-positive (ER+) breast cancer. nih.gov

Research into KAT6A/B inhibitors has led to the discovery of several classes of small molecules. One notable class is the acylsulfonamide-benzofuran series, identified through high-throughput screening and optimized using molecular modeling. acs.org Docking studies of these compounds within the KAT6A active site revealed key interactions, such as a hydrogen bond with the backbone of Ile649, which is crucial for their inhibitory activity. acs.org Optimization of this series led to the development of potent and selective inhibitors like CTx-648 (PF-9363), which has demonstrated excellent pharmacokinetic properties and anti-tumor efficacy in preclinical models of ER+ breast cancer. nih.govnih.govbohrium.com

While these studies highlight the potential of the benzofuran scaffold for targeting KAT6A/B, the research has primarily focused on specific substitution patterns, such as the 4-[H/F]-6-dimethylamino-substituted benzofurans. acs.org There is currently no specific data available in the reviewed literature detailing the KAT6A/B inhibitory activity of this compound.

Osteoblast Differentiation Promotion Mechanisms

Osteoporosis is a disease characterized by an imbalance in bone remodeling, leading to decreased bone mass and an increased risk of fractures. nih.gov Promoting the differentiation of mesenchymal stem cells into osteoblasts is a key therapeutic strategy. Various natural and synthetic benzofuran derivatives have been shown to encourage this process through several mechanisms. jst.go.jp

Key signaling pathways modulated by benzofuran derivatives to promote osteoblast differentiation include:

Inhibition of Cyclin-Dependent Kinase 8 (CDK8): Certain 3,5-disubstituted benzofuran derivatives have been found to potently inhibit CDK8. This inhibition is a significant mechanism for their osteoblastogenic activity. For example, the compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) demonstrated potent promotion of osteoblast differentiation, which was attributed to its suppression of CDK8 activity. nih.govjst.go.jp

Activation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for bone formation. Some benzofuran derivatives have been shown to enhance osteoblast differentiation by activating this pathway. jst.go.jp

Enhancement of Bone Morphogenetic Protein (BMP) Signaling: BMPs are growth factors that induce the formation of bone. Natural benzofuran-related compounds like osthole (B1677514) and fraxetin (B1674051) promote osteoblast differentiation by augmenting the BMP signaling pathway. jst.go.jp

Activation of Estrogenic Pathways: Some benzofuran derivatives can also promote osteogenesis through the activation of estrogenic pathways. jst.go.jp

These findings underscore the potential of the benzofuran-5-ol scaffold as a foundation for developing orally active drugs for treating osteoporosis. nih.govjst.go.jp

Neuroprotective Effects and Associated Mechanisms

The benzofuran core is present in numerous compounds investigated for their potential to treat neurodegenerative disorders. researchgate.net While direct studies on this compound are not prominent, research on other derivatives reveals several neuroprotective mechanisms.

One study identified benzofuran-type stilbenes, such as moracin O and P, from Cortex Mori Radicis, which exhibited significant neuroprotective activity against glutamate-induced cell death in vitro. Molecular docking studies suggested that this effect might be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. researchgate.net

Other proposed mechanisms for the neuroprotective effects of compounds containing a benzofuran scaffold include:

Counteracting Oxidative Stress: Oxidative stress is a key factor in neuronal damage. The antioxidant properties of phenolic compounds, including benzofuran-5-ols, may contribute to neuroprotection by neutralizing reactive oxygen species. rsc.orgnih.gov

Modulation of Apoptosis: Certain derivatives can influence the expression of proteins involved in programmed cell death, promoting neuronal survival. nih.gov

Activation of Pro-Survival Pathways: Induction of pathways like the Nrf2-ARE pathway can stimulate cellular defenses against oxidative stress, providing another layer of neuroprotection. nih.gov

These diverse mechanisms highlight the therapeutic potential of benzofuran derivatives in addressing the complex pathology of neurodegenerative diseases.

Mechanistic Studies of Biological Actions (In Vitro Models)

In vitro models are essential for elucidating the specific molecular mechanisms through which benzofuran derivatives exert their biological effects.

Cellular Pathway Modulation by Benzofuran Derivatives

Studies using various cell lines have demonstrated that benzofuran derivatives can modulate a wide array of cellular pathways, contributing to their diverse pharmacological profiles.

Cell Cycle Arrest: A novel benzofuran lignan (B3055560) derivative was shown to induce cell death in cancer cell lines primarily by causing a G2/M phase cell cycle arrest. This effect was found to be dependent on the p53 tumor suppressor pathway. researchgate.net

Inhibition of NF-κB: The same benzofuran lignan also demonstrated partial inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. researchgate.net

cGAS-STING Pathway Activation: In the context of antiviral activity, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING). By activating the cGAS-STING pathway, these compounds induce the production of Type I interferons, leading to a host-targeted antiviral state. unica.it This activity was confirmed to be STING-dependent, as no induction occurred in the presence of a mutated, inactive STING protein. unica.it

Sirtuin Inhibition: A series of benzofuran derivatives containing a benzyl (B1604629) sulfoxide (B87167) or sulfone scaffold were found to be potent and selective inhibitors of SIRT2, a member of the sirtuin family of deacetylases involved in cellular regulation. mdpi.com

The table below summarizes the modulation of various cellular pathways by different benzofuran derivatives.

| Derivative Class | Modulated Pathway | Biological Effect |

| Benzofuran Lignan | p53-dependent pathway | G2/M Cell Cycle Arrest |

| Benzofuran Lignan | NF-κB Pathway | Inhibition |

| Various Benzofurans | cGAS-STING Pathway | Activation (Antiviral) |

| Benzyl Sulfoxide/Sulfone Benzofurans | SIRT2 Inhibition | Enzymatic Inhibition |

| 3,5-disubstituted Benzofurans | CDK8 Inhibition | Osteoblast Differentiation |

Target Identification and Validation Approaches

Identifying the specific molecular targets of benzofuran derivatives is crucial for drug development. Researchers employ a combination of computational and experimental methods to achieve this.

High-Throughput Screening (HTS): HTS is often the initial step to identify "hit" compounds from large chemical libraries that exhibit a desired biological activity. This was the approach used to identify the initial benzofuran lead compound targeting the mTORC1 protein complex. nih.gov

Molecular Docking: Computational docking studies are used to predict the binding mode of a ligand within the active site of a target protein. This method was used to understand how benzofuran derivatives interact with targets like STING and the metabotropic glutamate receptor 1 (mGluR1), providing insights into the specific protein-ligand interactions. researchgate.netunica.it

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing and testing a series of related compounds to understand how specific structural modifications affect biological activity. This iterative process helps in optimizing lead compounds for improved potency and selectivity. Computational approaches are often used to elucidate and rationalize the observed SAR.

Target Validation: Once a potential target is identified, its role in the observed biological effect is validated. This can be done using techniques like gene reporter assays in cells expressing wild-type versus mutated versions of the target protein. For instance, the role of STING in the antiviral activity of certain benzofurans was validated by showing a lack of activity in cells with an inactive STING mutant. unica.it Another validation method involves assessing downstream biomarkers; for example, the inhibition of KAT6A was validated by measuring the dose-dependent inhibition of histone H3K23 acetylation in tumor cell lines. bohrium.com

These integrated approaches are fundamental to the rational design and development of novel therapeutic agents based on the versatile benzofuran scaffold. nih.gov

Structure Activity Relationship Sar and Design Principles for 6,7 Dimethyl 1 Benzofuran 5 Ol Derivatives

Systematic Modification of the Benzofuran-5-ol (B79771) Scaffold for Optimized Activity

Systematic modification of the 6,7-Dimethyl-1-benzofuran-5-ol scaffold has been a key strategy to explore and enhance its biological activities. Researchers have focused on introducing a variety of substituents at different positions of the benzofuran (B130515) nucleus to probe the chemical space and identify derivatives with improved potency and selectivity.

One common approach involves the modification of the furan (B31954) ring, particularly at the C-2 and C-3 positions. The introduction of aryl or heteroaryl groups at the C-2 position has been shown to significantly impact the antimicrobial and anticancer activities of benzofuran derivatives. For instance, the incorporation of a phenyl group can enhance lipophilicity, potentially leading to better cell membrane penetration.

Another avenue of modification is the alteration of the substituents on the benzene (B151609) ring. While the core structure is defined by the methyl groups at C-6 and C-7 and the hydroxyl group at C-5, further substitutions can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the C-5 hydroxyl group, which may be crucial for receptor binding.

The following table summarizes the impact of systematic modifications on the biological activity of benzofuran-5-ol derivatives, providing a glimpse into the structure-activity trends.

| Modification Site | Introduced Substituent | Observed Impact on Biological Activity |

| C-2 Position | Phenyl, Substituted Phenyl | Generally enhances antimicrobial and anticancer activity. |

| C-2 Position | Heterocyclic rings (e.g., pyrazole, thiazole) | Can introduce new binding interactions and improve potency. nih.gov |

| C-3 Position | Ketone, Oxime | Modifications at this position can influence antibacterial selectivity. |

| C-5 Position | Alkylation or acylation of the hydroxyl group | Often leads to a decrease in activity, highlighting the importance of the free hydroxyl group. |

Positional Effects of Substituents on Biological Activity

The hydroxyl group at the C-5 position is frequently cited as a crucial determinant of activity, particularly in the context of antibacterial agents. Its ability to act as a hydrogen bond donor is believed to be essential for interaction with biological targets. Studies have shown that masking this hydroxyl group, for instance through methylation, often results in a significant reduction or complete loss of antibacterial potency.

The methyl groups at C-6 and C-7 also exert a significant influence on the molecule's properties. These groups can affect the lipophilicity and steric hindrance of the compound, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electronic-donating nature of the methyl groups can influence the reactivity of the benzene ring and the acidity of the C-5 hydroxyl group.

The following table illustrates the positional effects of various substituents on the biological activity of benzofuran derivatives.

| Position of Substituent | Type of Substituent | Effect on Activity |

| C-5 | Free Hydroxyl | Crucial for antibacterial activity, likely as a hydrogen bond donor. |

| C-6, C-7 | Methyl | Influences lipophilicity and steric profile; can modulate electronic properties of the benzene ring. |

| C-2 | Aryl, Heteroaryl | Can enhance activity; the nature and substitution pattern of the aryl/heteroaryl group are important. |

| C-3 | Small functional groups | Can fine-tune activity and selectivity. |

Identification of Key Pharmacophores for Desired Activities

The benzofuran ring system itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov For the this compound derivatives, several key pharmacophoric features have been identified that are essential for their biological activities.

The primary pharmacophore consists of the planar, aromatic benzofuran core, which provides a rigid framework for the optimal spatial arrangement of other functional groups. This core structure is often involved in hydrophobic and van der Waals interactions with the target protein.

The hydroxyl group at the C-5 position is a critical pharmacophoric feature, acting as a potent hydrogen bond donor. This interaction is often crucial for anchoring the molecule within the active site of the target enzyme or receptor. The presence and accessibility of this hydroxyl group are frequently correlated with higher biological potency.

For derivatives with substituents at the C-2 position, the nature of this substituent adds another layer to the pharmacophore. An aromatic ring at this position can participate in π-π stacking interactions, while heteroatoms within a heterocyclic ring can act as additional hydrogen bond acceptors or donors.

A general pharmacophore model for antimicrobial this compound derivatives would likely include:

A planar aromatic system (the benzofuran core).

A hydrogen bond donor (the C-5 hydroxyl group).

Specific hydrophobic regions (defined by the C-6 and C-7 methyl groups and potentially a C-2 substituent).

Potential hydrogen bond acceptors or donors on the C-2 substituent.

Rational Design Strategies for Novel Benzofuran-5-ol Analogs

The development of novel and more effective this compound analogs is increasingly guided by rational design strategies. These approaches leverage our understanding of the SAR and pharmacophoric requirements to create molecules with improved properties.

One common strategy is scaffold hopping , where the benzofuran-5-ol core is maintained, but the substituents are varied to explore new chemical space and optimize interactions with the target. This can involve the introduction of a diverse range of functional groups at positions like C-2 and C-3 to identify those that confer the highest activity and best selectivity.

Structure-based drug design is another powerful approach, particularly when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how different analogs will bind to the active site, allowing for the in-silico screening of virtual libraries of compounds before their synthesis. This can help prioritize candidates that are most likely to be active and can guide the design of modifications that enhance binding affinity.

Pharmacophore modeling is employed to create a three-dimensional representation of the key chemical features required for biological activity. This model can then be used to search databases for existing compounds that fit the pharmacophore or to guide the design of new molecules that incorporate these essential features.

Molecular hybridization is a strategy that involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, linking the benzofuran-5-ol core to a moiety known to inhibit a specific enzyme could result in a potent and selective inhibitor.

These rational design approaches, informed by a deep understanding of the SAR of this compound derivatives, are crucial for the efficient discovery and development of new therapeutic agents based on this promising scaffold.

Potential Applications and Future Research Directions for 6,7 Dimethyl 1 Benzofuran 5 Ol

Benzofuran-5-ols as Promising Chemical Scaffolds for Academic Research

The benzofuran (B130515) scaffold is recognized as a "privileged structure" in drug discovery, signifying its ability to bind to multiple biological targets and serve as a versatile framework for developing therapeutic agents. rsc.org Benzofuran derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netrsc.orgnih.gov

Specifically, the benzofuran-5-ol (B79771) moiety has been identified as a promising lead structure for the development of potent antifungal agents. nih.govresearchgate.net Studies have shown that some benzofuran-5-ol derivatives exhibit significant activity against various fungal species, including Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov It is hypothesized that these compounds may be metabolized into benzoquinone derivatives within fungi, which possess potent antifungal properties. researchgate.net This highlights the potential of the benzofuran-5-ol scaffold as a template for designing new drugs to combat fungal infections. nih.govresearchgate.net

Beyond antifungal applications, the benzofuran core is a key component in compounds targeting a range of diseases. Its derivatives are being explored for their therapeutic potential in cancer, Alzheimer's disease, malaria, and HIV. nih.govresearchgate.net The versatility of the benzofuran ring system allows for extensive chemical modification, enabling researchers to fine-tune its biological activity and explore structure-activity relationships (SAR) to identify lead molecules for various disease states.

Table 1: Selected Biological Activities of Benzofuran Scaffolds

| Biological Activity | Description |

|---|---|

| Antifungal | Derivatives, particularly benzofuran-5-ols, show potent activity against various pathogenic fungi. nih.govresearchgate.net |

| Anticancer | Numerous benzofuran derivatives exhibit cytotoxic activity against a range of human cancer cell lines. rsc.orgmdpi.comnih.gov |

| Antimicrobial | The benzofuran scaffold is a promising inhibitor against various bacteria, notably S. aureus. nih.gov |

| Antiviral | Certain benzofuran compounds have been investigated for activity against viruses like HIV. researchgate.net |

| Anti-inflammatory | Natural and synthetic benzofurans have shown potential as anti-inflammatory agents. researchgate.net |

| Antioxidant | The benzofuran heterocycle is a key pharmacophore in many natural antioxidants. researchgate.net |

Applications in Materials Science and Functional Molecules

The utility of benzofuran derivatives extends beyond pharmacology into the realm of materials science. Due to their inherent optical and electronic properties, some benzofurans are utilized as organic materials. divyarasayan.org The conjugated system of the benzofuran ring can be modified to create molecules with specific functionalities, making them suitable for applications such as dyes, pigments, and fluorescent materials. eurekalert.org

The potential for developing highly functionalized benzofurans opens pathways to novel materials. eurekalert.org The electronic characteristics of the benzofuran scaffold can be tailored through chemical synthesis, suggesting potential applications in organic electronics. Future research could focus on designing and synthesizing 6,7-Dimethyl-1-benzofuran-5-ol derivatives with specific photophysical properties, such as high quantum yields or tunable emission spectra, for use in organic light-emitting diodes (OLEDs), sensors, or as biological probes.

Advancements in Synthetic Methodologies for Complex Benzofuran Structures

The broad spectrum of applications for benzofuran derivatives has driven significant innovation in synthetic organic chemistry to construct this heterocyclic system. divyarasayan.orgnih.gov Historically, methods like the Perkin synthesis were used, but modern approaches offer greater efficiency, versatility, and functional group tolerance. jocpr.com

Transition-metal catalysis has become a cornerstone for benzofuran synthesis. Catalysts based on palladium, copper, nickel, ruthenium, and rhodium have been extensively developed for constructing the benzofuran core through various reactions, including cross-coupling, cyclization, and C-H functionalization. For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a common and effective strategy. nih.govjocpr.com Copper catalysis offers a cost-effective alternative for mediating both C-C and C-O bond formations.

Recent breakthroughs include innovative methods for creating highly substituted benzofurans through substituent migration, which allows for the precise formation of complex molecules from accessible starting materials. eurekalert.org Other novel strategies involve free radical cyclization cascades and reactions leveraging proton quantum tunneling to build the benzofuran ring system with high yields and fewer side reactions. rsc.org These advanced synthetic tools are crucial for generating libraries of complex benzofuran structures, including derivatives of this compound, for screening and further development.

Table 2: Modern Catalytic Strategies for Benzofuran Synthesis

| Catalyst Type | Reaction Type | Description |

|---|---|---|

| Palladium | Cross-coupling, Annulation | Widely used for C-C and C-O bond formation to complete the furan (B31954) ring. |

| Copper | Coupling/Cyclization | Cost-effective catalyst for reactions involving terminal alkynes and o-halophenols. nih.gov |

| Nickel | Intramolecular C-O bond formation | A sustainable approach proceeding via oxidative coupling or nucleophilic addition. |

| Rhodium(III) | C-H Activation/Annulation | Enables the synthesis of complex benzofurans under mild conditions. |

| Ruthenium | Cycloisomerization | Provides a direct route to the benzofuran core from ortho-alkynylphenols. |

Integrated Computational and Experimental Research Approaches in Benzofuran Discovery

The discovery and optimization of benzofuran-based compounds are increasingly facilitated by the integration of computational and experimental techniques. nih.gov Molecular docking studies, for example, are used to predict and analyze the binding interactions between benzofuran derivatives and their biological targets. nih.govresearchgate.net This computational approach provides valuable insights into the mechanism of action and helps rationalize observed structure-activity relationships.

For instance, computational docking has been employed to study the interaction of benzofuran hybrids with enzymes like PI3K and VEGFR-2, which are crucial targets in cancer therapy. nih.govnih.gov Similarly, molecular docking and dynamic simulations have been used to clarify the interactions between benzofuran derivatives and Butyrylcholinesterase (BChE), a target in Alzheimer's disease research. mdpi.com These simulations can identify key amino acid residues responsible for binding, guiding the design of more potent and selective inhibitors. mdpi.com This synergy between in silico screening and experimental validation accelerates the drug discovery process, allowing for a more rational design of novel therapeutic agents based on the benzofuran scaffold.

Exploration of New Biological Targets and Mechanisms for Benzofuran-5-ols

While the benzofuran-5-ol scaffold is a known lead for antifungal agents, ongoing research continues to uncover new biological targets and mechanisms of action for the broader benzofuran class. researchgate.net Their diverse biological profile suggests that these compounds can interact with a wide range of proteins and cellular pathways. nih.gov

Recent studies have identified benzofuran derivatives as inhibitors of enzymes crucial for disease progression, including:

Phosphatidylinositol-3-kinases (PI3K) and VEGFR-2 , which are involved in cancer cell signaling and angiogenesis. nih.gov

Cholinesterases (AChE and BChE) , enzymes targeted in the management of Alzheimer's disease. mdpi.com

N-Myristoyltransferase (NMT) , an enzyme found in fungi and protozoa, representing a potential target for novel antimicrobial agents. researchgate.net

The ability of benzofuran derivatives to modulate these targets underscores their potential as therapeutic agents for a variety of complex diseases. nih.gov Future research on this compound and its analogues could focus on screening against a wider array of biological targets to uncover novel therapeutic applications. Investigating their effects on cellular processes like apoptosis, cell cycle regulation, and inflammatory signaling could reveal new mechanisms of action and expand the therapeutic potential of this versatile chemical scaffold. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6,7-Dimethyl-1-benzofuran-5-ol to ensure high yields and purity?

- Methodological Answer : A two-step synthesis strategy is commonly employed, starting with regioselective hydroxylation followed by methylation. For hydroxylation, oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in hexafluoropropan-2-ol (HFIP) solvent enhances reaction efficiency due to its strong hydrogen-bond-donating ability . Subsequent methylation with dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) requires careful control of temperature (0–5°C) to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential to verify substitution patterns. Key diagnostic signals include:

- A singlet for the aromatic proton at C-5 (δ ~6.8 ppm, indicative of hydroxyl group para to the methyl substituents).

- Methyl group resonances (δ ~2.3–2.5 ppm) split due to coupling with adjacent protons.

HRMS (High-Resolution Mass Spectrometry) should match the molecular formula (C₁₀H₁₂O₂), and IR spectroscopy can confirm the presence of hydroxyl (broad peak ~3200 cm⁻¹) and benzofuran C-O-C stretches (~1250 cm⁻¹) .

Q. What solvent systems and conditions are optimal for studying the compound’s solubility and stability?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with the hydroxyl group. Stability studies in aqueous buffers (pH 4–9) reveal degradation via autoxidation at pH >7, necessitating storage under inert atmospheres at −20°C. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC-UV monitoring (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions. Standardize protocols by:

- Using identical microbial strains (ATCC-certified) and inoculum sizes.

- Controlling solvent effects (DMSO ≤1% v/v to avoid cytotoxicity).

- Validating results with orthogonal assays (e.g., MIC determination vs. time-kill kinetics). Cross-referencing with computational docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450) can resolve mechanistic inconsistencies .

Q. What strategies can improve regioselectivity in functionalizing the benzofuran core for SAR studies?

- Methodological Answer : Electrophilic aromatic substitution (EAS) at C-5 is favored due to electron-donating methyl groups at C-6 and C-6. To direct functionalization:

- Use Lewis acid catalysts (e.g., AlCl₃) for nitration (HNO₃/AcOH) at C-4.

- Employ Pd-catalyzed C–H activation (e.g., with directing groups like pyridyl) for C–C bond formation at meta positions.

Kinetic vs. thermodynamic control in Friedel-Crafts alkylation should be evaluated via time-resolved ¹H NMR .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Solvent effects are incorporated via PCM (Polarizable Continuum Model). For example, Fukui indices (f⁻) identify C-5 as the most nucleophilic site, aligning with experimental hydroxylation outcomes. MD simulations (AMBER force field) further assess conformational stability in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.